molecular formula C13H8F4 B14120065 4'-Fluoro-4-(trifluoromethyl)biphenyl

4'-Fluoro-4-(trifluoromethyl)biphenyl

Cat. No.: B14120065
M. Wt: 240.20 g/mol
InChI Key: VBYPCJIAVPFBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluoro-4-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8F4 It is a biphenyl derivative where one phenyl ring is substituted with a fluoro group at the para position and the other phenyl ring is substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Fluoro-4-(trifluoromethyl)biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with an aryl halide. For instance, 4-fluorophenylboronic acid can be coupled with 4-bromo(trifluoromethyl)benzene under the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-4-(trifluoromethyl)biphenyl may involve similar cross-coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluoro and trifluoromethyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted biphenyl derivative.

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-(trifluoromethyl)biphenyl and its derivatives involves interactions with various molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-4-(trifluoromethyl)biphenyl is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and specificity in chemical reactions, making it a valuable building block in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C13H8F4

Molecular Weight

240.20 g/mol

IUPAC Name

1-fluoro-4-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C13H8F4/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H

InChI Key

VBYPCJIAVPFBDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.